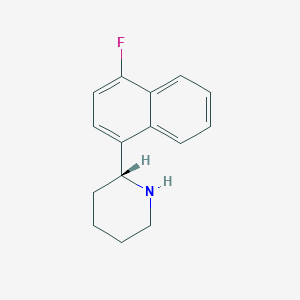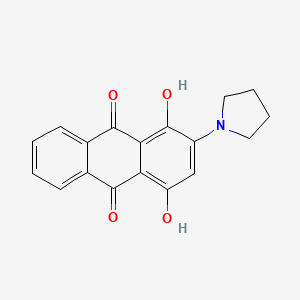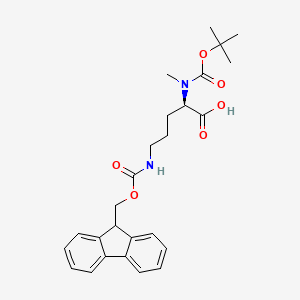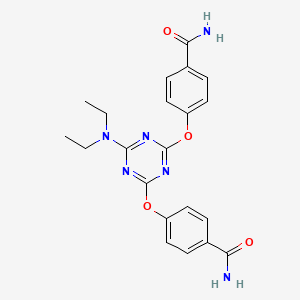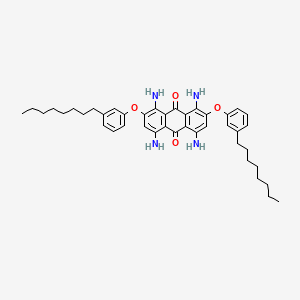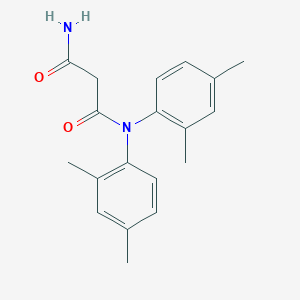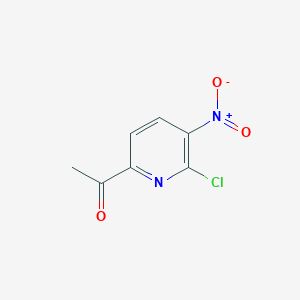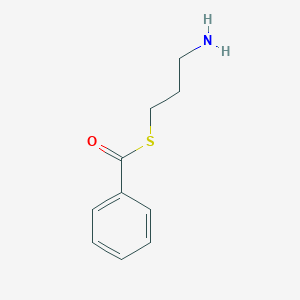
S-(3-Aminopropyl) benzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(3-aminopropyl)benzothioate: is an organic compound with the molecular formula C₁₀H₁₃NOS and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of a benzothioate group attached to a 3-aminopropyl chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-aminopropyl)benzothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol . This reaction is carried out under mild conditions and can be efficiently achieved using standard laboratory techniques. The reaction is usually monitored using NMR, HPLC, LC-MS, and UPLC to ensure the purity and quality of the product .
Industrial Production Methods: While specific industrial production methods for S-(3-aminopropyl)benzothioate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: S-(3-aminopropyl)benzothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothioate group to a thiol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
S-(3-aminopropyl)benzothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-(3-aminopropyl)benzothioate involves its interaction with specific molecular targets and pathways. The compound exhibits strong ultraviolet-visible light absorption, making it an effective photoinitiator in ultraviolet curing processes. It initiates free radical polymerization, leading to the formation of polymer networks with desirable mechanical properties .
Comparison with Similar Compounds
S-benzoheterocycle thiobenzoates: These compounds share a similar thioester structure and are also used as photoinitiators.
3-aminopropyltriethoxysilane: Another compound with an aminopropyl group, used for surface functionalization and catalysis.
Uniqueness: S-(3-aminopropyl)benzothioate is unique due to its specific combination of a benzothioate group and an aminopropyl chain, which imparts distinct chemical and physical properties. Its strong ultraviolet-visible light absorption and efficient photoinitiation capabilities set it apart from other similar compounds .
Properties
CAS No. |
88313-86-4 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
S-(3-aminopropyl) benzenecarbothioate |
InChI |
InChI=1S/C10H13NOS/c11-7-4-8-13-10(12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2 |
InChI Key |
OSGYUKDUKLQGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


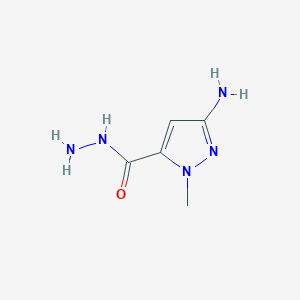
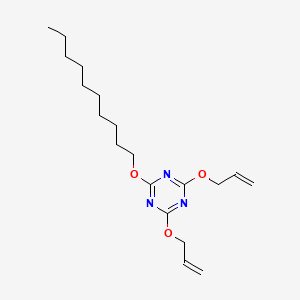
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-2-yl)ethanone](/img/structure/B13143597.png)

